molecular formula C14H9FO4 B6378513 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% CAS No. 1261944-71-1

4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%

Cat. No. B6378513
CAS RN: 1261944-71-1
M. Wt: 260.22 g/mol
InChI Key: ILALVABWSFWTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% (4-FCF-2FP) is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 92-93 °C. 4-FCF-2FP is used as a reagent in various organic syntheses, as a fluorescent dye for imaging, and as an analytical tool for the study of biological systems.

Mechanism of Action

4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% acts as a fluorophore, meaning it can be used to study the structure and function of molecules. When 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is excited by light, it emits light at a different wavelength, allowing scientists to study the structure and function of molecules. 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is also a useful tool for studying protein-protein interactions and the binding of small molecules to proteins.
Biochemical and Physiological Effects
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has been used to study the structure and function of proteins, enzymes, and DNA. It has also been used to study the binding of small molecules to proteins. In addition, 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has been used to study the regulation of gene expression and the effects of drugs on gene expression.

Advantages and Limitations for Lab Experiments

4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. In addition, it is a highly fluorescent dye, making it an ideal tool for imaging and analysis. The main limitation of 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for the use of 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%. It could be used in the study of protein-protein interactions and the binding of small molecules to proteins, as well as in the study of DNA structure and DNA-protein interactions. It could also be used in the study of enzyme kinetics and the regulation of gene expression. Finally, 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% could be used to study the effects of drugs on gene expression and the development of new drugs.

Synthesis Methods

4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% can be synthesized via a three-step process. The first step involves the reaction of 4-fluorophenol with formaldehyde in the presence of an acid catalyst. This reaction yields 4-fluorophenyl-2-formylphenol. The second step involves the reaction of the 4-fluorophenyl-2-formylphenol with sodium hydroxide to form 4-(3-carboxy-5-fluorophenyl)-2-formylphenol. The third step involves the purification of the 4-(3-carboxy-5-fluorophenyl)-2-formylphenol via recrystallization.

Scientific Research Applications

4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in various organic syntheses, as a fluorescent dye for imaging, and as an analytical tool for the study of biological systems. It has been used in the study of enzyme kinetics, protein-protein interactions, and the binding of small molecules to proteins. 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has also been used in the study of DNA structure and DNA-protein interactions.

properties

IUPAC Name

3-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-5-9(4-10(6-12)14(18)19)8-1-2-13(17)11(3-8)7-16/h1-7,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILALVABWSFWTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685247
Record name 5-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carboxy-5-fluorophenyl)-2-formylphenol

CAS RN

1261944-71-1
Record name 5-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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